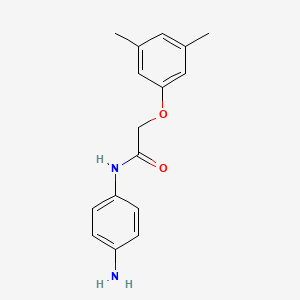

N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide

Description

N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone bridging two aromatic moieties: a 4-aminophenyl group and a 3,5-dimethylphenoxy group.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-12(2)9-15(8-11)20-10-16(19)18-14-5-3-13(17)4-6-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLJOGBCIAHSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the reaction of 4-aminophenol with 3,5-dimethylphenol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide serves as an essential intermediate for creating more complex molecules. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways.

- Reactivity Studies : The compound can be used to investigate the reactivity of amines and phenols under different conditions, contributing to the understanding of reaction mechanisms.

Biology

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anti-inflammatory Properties : Research is ongoing to evaluate its potential role in reducing inflammation, which could have implications for treating various inflammatory diseases.

Medicine

- Pharmaceutical Development : this compound is being explored for its therapeutic effects. Its structural similarities to known bioactive compounds suggest potential applications in drug design.

- Mechanism of Action : The compound's mechanism involves interactions with specific biological targets, where the aminophenyl group can form hydrogen bonds and the dimethylphenoxy group may engage with hydrophobic regions within proteins or enzymes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The findings suggest that modifications to the structure could enhance efficacy.

- Anti-inflammatory Research : Another study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of related compounds. The results indicated that similar structures could inhibit pro-inflammatory cytokines, paving the way for further exploration of this compound's potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the dimethylphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of acetamide derivatives are highly dependent on substituent variations. Below is a systematic comparison of N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide with structurally related compounds:

Physicochemical Properties

- Solubility and Lipophilicity: The 3,5-dimethylphenoxy group increases lipophilicity compared to simpler phenyl or hydroxyl-substituted analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide), favoring membrane permeability . The 4-aminophenyl group introduces polarity, improving aqueous solubility relative to fully halogenated derivatives like N-(3,5-dichlorophenyl)-2-(naphthalen-1-yl)acetamide .

Crystallinity and Stability :

Key Research Findings

- Electronic Effects: The electron-donating 4-aminophenyl group in the target compound may stabilize charge-transfer complexes, a feature absent in halogenated analogs like 19h or 19i .

- Stereochemical Influence: Unlike N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, the target compound’s asymmetric phenoxy-acetamide linkage could lead to unique binding conformations in biological targets .

- Therapeutic Potential: While halogenated derivatives excel in radiosensitization, the target compound’s amino and methylphenoxy groups suggest broader applicability in anti-inflammatory or antifungal contexts .

Biological Activity

N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, biological evaluations, and comparative studies with similar compounds.

Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions involving amines and phenoxy derivatives. The acetamide linkage plays a crucial role in its biological activity, influencing its interaction with molecular targets. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.

- Hydrophobic Interactions : The dimethylphenoxy group can engage with hydrophobic pockets within proteins, modulating enzyme activity or receptor function.

These interactions can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, demonstrating efficacy comparable to established antimicrobial agents .

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, derivatives of similar compounds have shown promising results in animal models. For instance, related compounds have been assessed for their ability to prevent seizures in models such as the maximal electroshock (MES) test . While specific data on this compound is limited, its structural similarity to known anticonvulsants suggests potential efficacy in this area.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | Similar amine and chloro groups | Different amine positioning |

| 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-diethylamino-phenyl)acetamide | Contains diethylamino substituent | Enhanced lipophilicity |

| N-(2-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | Variation in amine position | Potentially different biological activity |

This table highlights how variations in structure can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds:

- Anticancer Activity : A study on a related compound demonstrated high potency against resistant cancer cell lines through mechanisms involving apoptosis and autophagy . This suggests that this compound may also possess similar anticancer properties.

- Pharmacokinetics : Investigations into the pharmacokinetic properties of structurally similar compounds indicate favorable absorption and distribution characteristics, which could be applicable to this compound as well .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide, and how are the products characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phenoxyacetamide derivatives are often prepared by reacting substituted phenols with chloroacetyl chloride, followed by coupling with 4-aminophenyl groups. Characterization typically involves 1H/13C NMR to confirm substituent positions and purity, HRMS for molecular weight validation, and HPLC for purity assessment (yields: 31.8–89.5% in analogous syntheses) . X-ray crystallography (as used for related acetamides) may resolve structural ambiguities .

Q. How can researchers optimize reaction conditions to improve synthesis yield?

- Methodological Answer : Yield optimization requires systematic variation of:

- Catalysts : Use of base catalysts (e.g., K₂CO₃) to deprotonate phenolic hydroxyl groups.

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature : Elevated temperatures (80–120°C) accelerate coupling reactions but may require inert atmospheres to prevent oxidation of the aminophenyl group.

Parallel monitoring via TLC or LC-MS helps identify optimal reaction termination points .

Q. What analytical techniques are critical for assessing purity and structural fidelity?

- Methodological Answer :

- Spectroscopy : 1H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 2.0–2.5 ppm for acetamide methyl groups) and 13C NMR (e.g., carbonyl signals at ~170 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₇N₂O₂: calculated 281.1290, observed 281.1285) .

Advanced Research Questions

Q. How can the antimicrobial activity of this compound be evaluated in a research setting?

- Methodological Answer :

- Broth Microdilution Assay : Test against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using MIC (Minimum Inhibitory Concentration) values.

- Zone of Inhibition : Agar diffusion assays with compound-loaded discs (concentration range: 1–100 µg/mL).

Reference compounds like sulfonamide derivatives (e.g., compound 47–50 in ) provide comparative benchmarks .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., spectral or biological activity)?

- Methodological Answer :

- Revisiting Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311++G**) in DFT calculations to better model electron-withdrawing/donating substituents.

- Experimental Replication : Confirm spectral data (e.g., NMR coupling constants) under controlled humidity/temperature to rule out solvent artifacts.

- Docking Studies : Compare molecular docking results (e.g., binding affinity to microbial enzymes) with in vitro bioactivity data to identify false positives .

Q. How can structural modifications enhance biological efficacy while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Replace 3,5-dimethylphenoxy with halogenated or electron-deficient groups (e.g., 3,5-dibromo) to enhance target binding.

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability.

- Toxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess cytotoxicity (IC₅₀ values) .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure inhibition of bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450.

- Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., hydrogen bonding with active-site residues) over 100-ns trajectories.

- Fluorescence Quenching : Monitor binding to serum albumin to predict pharmacokinetic behavior .

Q. How do environmental factors (e.g., pH, light) influence compound stability during storage?

- Methodological Answer :

- Stability Studies : Store aliquots at 4°C (short-term) or -20°C (long-term) under nitrogen. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Photodegradation Testing : Expose to UV light (λ = 254 nm) and analyze by LC-MS for byproducts.

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using UV spectrophotometry .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.